EPZ011989

EZH2 Inhibitor Metabolic Stability Pharmacokinetics

Reproducible in vivo epigenetic studies require sustained target engagement, not just biochemical potency. Many EZH2 tools fail oral xenograft models due to poor PK. EPZ011989 solves this: • Oral bioavailability with sustained plasma levels >LCC in mouse • Complete tumor H3K27me3 ablation at tolerable doses • Validated in rhabdoid tumor & B-cell lymphoma xenografts (KARPAS-422) • >3000-fold selectivity over 20 other HMTs Ideal for oral monotherapy/combination studies in pediatric cancer and hematologic malignancies.

Molecular Formula C35H51N5O4
Molecular Weight 605.8 g/mol
Cat. No. B15584439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ011989
Molecular FormulaC35H51N5O4
Molecular Weight605.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)
InChIKeyXQFINGFCBFHOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EPZ011989: Selective EZH2 Inhibitor


EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It demonstrates equipotent inhibition against both wild-type and mutant forms of EZH2, with a Ki value of less than 3 nM [1]. The compound is characterized by its oral bioavailability, metabolic stability, and robust anti-tumor activity in vivo, making it a valuable chemical probe for exploring EZH2 biology in preclinical models, particularly for B-cell lymphomas and other EZH2-driven malignancies [1].

Selective EZH2 methyltransferase inhibition studies
Oral dosing compatibility for chronic in vivo models
Mutant EZH2 lymphoma model research

EPZ011989 Critical Differentiators


While numerous EZH2 inhibitors exist, they are not functionally interchangeable. Critical differences in biochemical potency, selectivity profiles over the closely related EZH1 methyltransferase and other HMTs, oral bioavailability, and metabolic stability profoundly impact their utility as chemical probes and potential therapeutic leads [1]. For instance, EPZ-6438 (Tazemetostat) is an FDA-approved drug with a distinct clinical profile and selectivity window [2], while GSK126 and UNC1999 exhibit different pharmacokinetic and target engagement properties [3][4]. Substituting EPZ011989 with another EZH2 inhibitor without careful consideration of these specific, quantifiable differences can lead to irreproducible biological results, misinterpretation of target biology, and failure in preclinical models.

Oral exposure mismatch
SAM-competitive EZH2 inhibitors differ in oral bioavailability and plasma coverage; analogs may lack sustained levels required for pharmacodynamic readouts.
Target engagement variability
Non-optimized inhibitors may not achieve complete H3K27me3 suppression in tumors, altering epigenetic endpoint interpretation.
Cellular potency differences
Inhibitory potency across EZH2-mutant lymphoma lines can vary; substituting without cross-validation may compromise experimental reproducibility.

EPZ011989 Quantitative Evidence


Biochemical Potency Against EZH2 Mutants

EPZ011989 was specifically designed to overcome the poor metabolic stability of its predecessor, EPZ005687. In comparative studies using human and rat liver microsomes, EPZ011989 exhibits significantly enhanced metabolic stability [1]. This improved stability is a key differentiator, enabling more reliable oral dosing for in vivo studies.

Mutant EZH2 Ki
Head-to-head
Equipotent against wild-type and Y646 mutant EZH2
Consistent target engagement in lymphoma models
UNC1999/GSK343 mutant data not reported
EZH2 Inhibitor Metabolic Stability Pharmacokinetics

Cellular H3K27me3 Reduction in Lymphoma

EPZ011989 exhibits a 15-fold selectivity for EZH2 over EZH1 [1]. This selectivity window is different from other EZH2 inhibitors, which can have important functional consequences in biological assays. For instance, EPZ-6438 (Tazemetostat) displays a 35-fold selectivity for EZH2 over EZH1, a difference of more than 2-fold [2]. The 3000-fold selectivity over other HMTs is a common feature of highly optimized compounds in this class [1][2].

Cellular H3K27me3 IC50
Cross-study comparable
94 ± 48 nM (WSU-DLCL2 Y641F)
Benchmark for target-engagement dose setting
GSK126: 9.9 nM; UNC1999: 2 nM (different cell contexts)
EZH2 Inhibitor Selectivity EZH1

Oral Bioavailability and Sustained Pharmacokinetics

In the EZH2-mutant human lymphoma cell line WSU-DLCL2, EPZ011989 demonstrates robust cellular activity. It reduces cellular H3K27 methylation with an IC50 below 100 nM [1]. This translates to anti-proliferative effects, with an average lowest cytotoxic concentration (LCC) of 208 nM in long-term proliferation assays [1].

Oral PK/PD
Reported
Cmin 150 ng/mL; sustained above LCC (158 ng/mL)
Supports oral dosing for xenograft studies
Comparators lack documented oral PK/PD profile
EZH2 Inhibitor Cellular Potency Lymphoma

Cross-Species Metabolic Stability

EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B-cell lymphoma when administered orally [1]. Pharmacokinetic studies in SCID mice showed that a 250 mg/kg oral dose provided plasma concentrations above the predicted efficacious level (158 ng/mL) for approximately 8 hours [1]. A 500 mg/kg dose also provided coverage for approximately 8 hours, while the highest dose tested (1000 mg/kg) provided 24-hour coverage [1].

Microsomal Stability
Data to verify
Human: 6 mL/min/kg (29% hepatic extraction)
Supports cross-species ADME comparison
Full rat/mouse values not accessible; profile requires verification
EZH2 Inhibitor In Vivo Efficacy Xenograft Model

EZH2 Selectivity Over Off-Target Methyltransferases

In biochemical assays measuring the inhibition constant (Ki) for EZH2, EPZ011989 demonstrates a Ki of less than 3 nM [1]. This is a higher potency compared to the FDA-approved EZH2 inhibitor EPZ-6438 (Tazemetostat), which has a reported Ki of 2.5 nM [2].

HMT Selectivity
Head-to-head
>3000-fold over 20 HMTs
Minimizes off-target HMT confounding risks
UNC1999: ~8-10-fold EZH2/EZH1 selectivity
EZH2 Inhibitor Biochemical Potency Ki Value

EPZ011989's Alkyne Functional Group Enables Click Chemistry for Probe Development

EPZ011989 contains an alkyne group, a feature not present in many other commonly used EZH2 inhibitors [1]. This functional group makes EPZ011989 a versatile chemical biology tool, as it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules. This enables applications such as target engagement studies, pull-down assays for identifying interacting proteins, or bioconjugation for imaging studies [1].

EZH2 Inhibitor Click Chemistry Chemical Probe

EPZ011989 Validated Applications


In Vivo Efficacy in Lymphoma Models

EPZ011989 is a validated tool for preclinical in vivo studies where oral administration is required. Its robust pharmacokinetic profile, with plasma concentrations exceeding the predicted efficacious level for up to 24 hours, supports once-daily oral dosing in mouse models of B-cell lymphoma and other EZH2-driven cancers [1]. Its significant tumor growth inhibition in a human B-cell lymphoma xenograft model confirms its utility for assessing therapeutic potential [1].

Combination Therapy in Pediatric Rhabdoid Tumors

Given its 15-fold selectivity for EZH2 over EZH1, EPZ011989 is a valuable tool for researchers seeking to understand the biological implications of a specific degree of EZH1 co-inhibition [1]. In contrast to more EZH1-sparing inhibitors like EPZ-6438, EPZ011989 allows for studies where partial EZH1 inhibition may be a relevant part of the pharmacodynamic response [2].

Mechanistic Epigenetics with High EZH2 Selectivity

EPZ011989's unique alkyne handle makes it the preferred choice for advanced chemical biology applications. It can be used to create biotinylated or fluorescent probes via CuAAC to directly measure cellular target engagement, perform pull-down assays to map the EZH2 interactome, or for live-cell imaging of EZH2 localization [1].

Cross-Species ADME-Tox Profiling

EPZ011989's well-characterized cellular potency in the WSU-DLCL2 cell line (IC50 < 100 nM for H3K27me3 reduction; LCC = 208 nM for proliferation) provides a quantitative benchmark for assay validation and inter-study comparisons [1]. This makes it a reliable reference compound for benchmarking new EZH2 inhibitors or studying mechanisms of resistance in this disease-relevant model.

Application
Selection Property
Validation Focus
Lymphoma xenograft studies
Oral PK/PD profile with sustained target coverage
H3K27me3 target engagement and tumor growth endpoints
Pediatric tumor model combination studies
Combination-compatible in vivo profile
Time-to-event and combination response endpoints
EZH2-selective mechanistic epigenetics
High selectivity for EZH2 over other HMTs
ChIP-seq and transcriptomic endpoint interpretation
Cross-species metabolism studies
Characterized microsomal stability
Hepatic clearance and interspecies comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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